molecular formula C21H19N3O4 B11469257 6-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11469257
M. Wt: 377.4 g/mol
InChI Key: RRIHDSLROHQUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-(4-methoxyphenyl)benzothiophene
  • 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine

Uniqueness

6-(3-METHOXYPHENYL)-5-(4-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is unique due to its specific structural features and the resulting chemical and biological properties

Properties

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O4/c1-24-19-17(20(25)23-21(24)26)16(12-7-9-14(27-2)10-8-12)18(22-19)13-5-4-6-15(11-13)28-3/h4-11,22H,1-3H3,(H,23,25,26)

InChI Key

RRIHDSLROHQUJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.